Enzymatic Activity of Muconate Cycloisomerase: cis,cis-Muconate Exhibits Significantly Higher Catalytic Efficiency Compared to Substituted Analogs
The muconate cycloisomerase from Pseudomonas reinekei demonstrates a strong preference for the unsubstituted cis,cis-muconate substrate. Direct head-to-head comparison of enzymatic activity reveals that the enzyme's activity on 2-methyl-cis,cis-muconate is only 19.3% of that on the native cis,cis-muconate. This stark difference underscores the substrate specificity of this key industrial enzyme [1].
| Evidence Dimension | Enzymatic specific activity (muconate cycloisomerase) |
|---|---|
| Target Compound Data | 208 U/mg protein |
| Comparator Or Baseline | 2-methyl-cis,cis-muconate: 40.2 U/mg protein |
| Quantified Difference | Activity on 2-methyl analog is 19.3% of that on cis,cis-muconate |
| Conditions | Purified enzyme from Pseudomonas reinekei, assayed in vitro |
Why This Matters
For processes relying on enzymatic conversion (e.g., biosensing, bioproduction), using the correct substrate is critical; substituted analogs will lead to drastically reduced reaction rates and process inefficiencies.
- [1] Cámara, B., Bielecki, P., Kaminski, F., dos Santos, V. M., Plumeier, I., Nikodem, P., & Pieper, D. H. (2007). A gene cluster involved in degradation of substituted salicylates via ortho cleavage in Pseudomonas sp. strain MT1 encodes enzymes specifically adapted for transformation of 4-methylcatechol and 3-methylmuconate. Journal of Bacteriology, 189(5), 1664-1674. Data aggregated by MetaCyc. View Source
